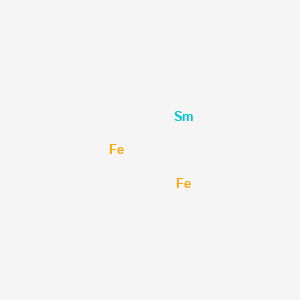

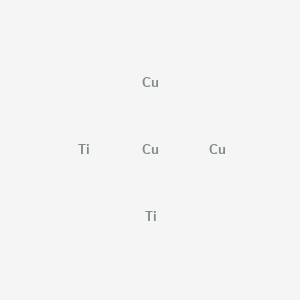

Copper;titanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper-titanium compounds, particularly copper-titanium alloys, are known for their unique combination of properties, including high strength, excellent electrical conductivity, and resistance to corrosion. These compounds are widely used in various industrial applications due to their mechanical and electrical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Copper-titanium alloys can be synthesized through various methods, including melting and casting, powder metallurgy, and mechanical alloying. The most common method involves melting copper and titanium together in a controlled environment to prevent oxidation. The molten mixture is then cast into molds to form the desired shapes.

Industrial Production Methods

In industrial settings, copper-titanium alloys are typically produced using vacuum arc remelting (VAR) or electron beam melting (EBM). These methods ensure high purity and uniformity of the alloy. The process involves melting the raw materials in a vacuum or inert atmosphere to prevent contamination and achieve the desired alloy composition.

Analyse Des Réactions Chimiques

Types of Reactions

Copper-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Oxidation: Copper-titanium alloys can oxidize when exposed to air or oxygen at high temperatures. This reaction forms a protective oxide layer on the surface, enhancing corrosion resistance.

Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen or carbon monoxide, which can remove oxygen from the oxide layer.

Substitution: Substitution reactions involve replacing one element in the compound with another.

Major Products Formed

The major products formed from these reactions include various oxides, such as titanium dioxide and copper oxide, as well as intermetallic compounds like Cu4Ti.

Applications De Recherche Scientifique

Copper-titanium compounds have a wide range of scientific research applications:

Chemistry: Used as catalysts in chemical reactions due to their unique surface properties.

Biology: Investigated for their biocompatibility and potential use in medical implants and devices.

Medicine: Studied for their antimicrobial properties, making them suitable for use in medical equipment and surfaces.

Industry: Employed in the production of high-strength, corrosion-resistant components for aerospace, automotive, and electronics industries

Mécanisme D'action

The mechanism by which copper-titanium compounds exert their effects involves several molecular targets and pathways:

Antimicrobial Action: Copper ions released from the compound generate reactive oxygen species (ROS), which damage microbial cell membranes and DNA, leading to cell death.

Biocompatibility: Titanium’s resistance to corrosion and its inertness in the human body make copper-titanium alloys suitable for biomedical applications.

Comparaison Avec Des Composés Similaires

Copper-titanium compounds can be compared with other similar compounds, such as:

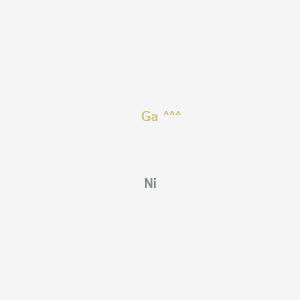

Nickel-titanium (Nitinol): Known for its shape memory and superelastic properties, used in medical devices and actuators.

Aluminum-titanium: Offers high strength and lightweight properties, commonly used in aerospace applications.

Copper-nickel: Known for its excellent corrosion resistance and used in marine environments

Copper-titanium alloys stand out due to their unique combination of high strength, electrical conductivity, and corrosion resistance, making them versatile for various applications.

Propriétés

Numéro CAS |

12019-62-4 |

|---|---|

Formule moléculaire |

Cu3Ti2 |

Poids moléculaire |

286.37 g/mol |

Nom IUPAC |

copper;titanium |

InChI |

InChI=1S/3Cu.2Ti |

Clé InChI |

DRGZCVNOPLELSW-UHFFFAOYSA-N |

SMILES canonique |

[Ti].[Ti].[Cu].[Cu].[Cu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)

![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)